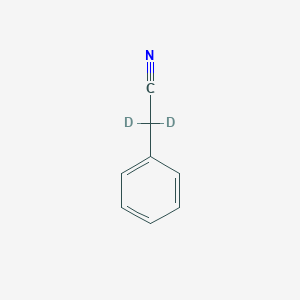

2,2-ジデゥテリオ-2-フェニルアセトニトリル

概要

説明

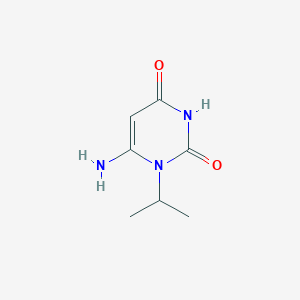

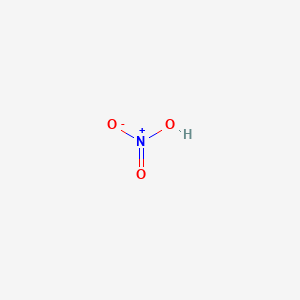

2,2-Dideuterio-2-phenylacetonitrile is a deuterated nitrile compound that is closely related to phenylacetonitriles. Its deuterated nature suggests potential utility in various scientific applications, particularly in areas requiring isotopic labeling for tracing, structural determination, or reaction mechanism studies.

Synthesis Analysis

The synthesis of phenylacetonitrile derivatives can involve various methods, including organocatalytic Michael additions and modifications of arylacetonitriles or methyl arylacetates. For example, arylacetonitriles participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes, allowing further transformations into valuable lactones or acids (Cid et al., 2010); (Tundo et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(N-methylanilino)-2-phenylsulfanylacetonitrile, reveals potential for diverse chemical reactivity, including electrophilic, nucleophilic, and radical reactions, which could similarly apply to 2,2-Dideuterio-2-phenylacetonitrile (Chen et al., 1994).

Chemical Reactions and Properties

Phenylacetonitriles undergo various chemical reactions, including base-catalyzed additions, radical cyanomethylation/arylation, and amination processes, suggesting that 2,2-Dideuterio-2-phenylacetonitrile could participate in similar reactions, offering pathways to diverse derivatives (Schenker & Druey, 1959); (Pan et al., 2015).

Physical Properties Analysis

The physical properties of phenylacetonitrile derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure and substituents. While specific data on 2,2-Dideuterio-2-phenylacetonitrile is not provided, analogs demonstrate a range of behaviors depending on their functional groups and structural modifications.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the nitrile group, and susceptibility to hydrolysis or reduction, are central to understanding the behavior of phenylacetonitriles. These characteristics suggest that 2,2-Dideuterio-2-phenylacetonitrile may offer unique reactivity profiles suitable for specialized chemical syntheses or studies (Zhang et al., 2012).

科学的研究の応用

医薬品化学

医薬品化学において、2,2-ジデゥテリオ-2-フェニルアセトニトリルは、複雑な分子の合成のためのビルディングブロックとして使用されます。 その重水素化された性質は、治療薬の代謝的により安定なバージョンを作成するための貴重な化合物にします 。この安定性は、体内の薬物の半減期を延長し、その有効性を高めるために重要です。

有機合成

2,2-ジデゥテリオ-2-フェニルアセトニトリル: 有機合成における重要な中間体として役立ちます。 これは、医薬品や農薬を含むさまざまな有機化合物の調製に使用されます 。重水素原子の存在は、反応経路と速度論を大幅に変更し、より選択的で制御された合成プロセスにつながる可能性があります。

分析化学

分析化学では、2,2-ジデゥテリオ-2-フェニルアセトニトリルは、定量分析のための内部標準として使用されます 。その重水素化された性質により、非重水素化化合物と簡単に区別できるため、複雑な混合物中の物質を正確かつ正確に測定できます。

創薬

この化合物は、創薬において、潜在的な薬物候補へのフェニルアセトニトリル部分の組み込みを追跡するためのトレーサーまたはラベルとして使用されます 。これは、生物学的システム内の薬物の代謝と分布を理解するのに役立ちます。

材料科学

材料科学では、2,2-ジデゥテリオ-2-フェニルアセトニトリルは、新しい材料を作成する可能性について調査されています。 重水素原子の存在によるその独特の特性は、劣化に対する耐性増加などの物理的特性が変更された材料につながる可能性があります 。

環境研究

2,2-ジデゥテリオ-2-フェニルアセトニトリル: 環境システムにおけるその挙動と影響について研究されています。 これは、同様の有機ニトリルの環境運命を研究するためのモデル化合物として役立ちます 。

農業研究

農業研究では、2,2-ジデゥテリオ-2-フェニルアセトニトリルを含むフェニルアセトニトリルの誘導体が、植物の成長と発達における役割について調査されています。 それらは、作物の香り化合物の生合成を研究するために使用できます。これは、風味と香りの強化に影響を与えます 。

生化学

最後に、生化学では、2,2-ジデゥテリオ-2-フェニルアセトニトリルは、ニトリルを含む酵素触媒反応を研究するために使用されます。 これは、ニトリルを貴重な酸に変換するために重要なニトリラーゼ酵素のメカニズムを理解するのに役立ちます 。

将来の方向性

作用機序

Target of Action

The primary target of 2,2-Dideuterio-2-phenylacetonitrile (also known as Phenylacetonitrile or PAN) is the olfactory system of predators . It acts as an olfactory aposematic signal, warning predators of the presence of a potentially harmful substance .

Mode of Action

PAN interacts with the olfactory receptors of predators, signaling the presence of a toxic substance . This interaction triggers an aversion response in the predator, deterring them from attacking the organism producing the PAN .

Biochemical Pathways

PAN is biosynthesized from phenylalanine, catalyzed by the enzyme CYP305M2 . When a predator attacks, PAN is converted into hydrogen cyanide (HCN), a highly toxic compound . This conversion is part of the organism’s defense mechanism .

Pharmacokinetics

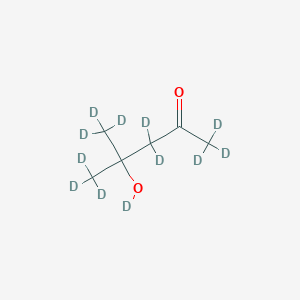

It is known that the compound has a molecular weight of 11916 g/mol and a density of 1.032 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The conversion of PAN to HCN results in food poisoning in predators . This toxic effect serves as a deterrent, protecting the organism producing the PAN from predation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PAN. For instance, the compound’s boiling point is 233-234ºC , suggesting that it may be volatile at high temperatures. Its flash point is 102ºC , indicating that it may be flammable under certain conditions. These properties should be taken into account when considering the compound’s behavior in different environments.

特性

IUPAC Name |

2,2-dideuterio-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480783 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935-66-0 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 935-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

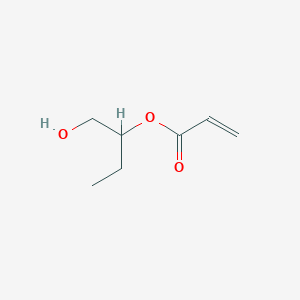

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)

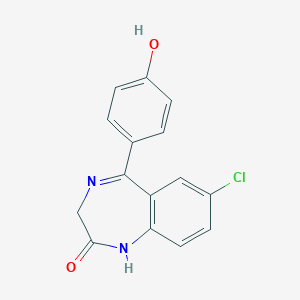

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)

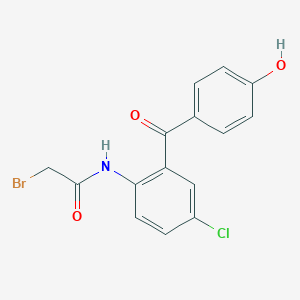

![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)